N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine
Description
N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is a structurally complex molecule featuring a β-alanine backbone conjugated with a 4-butoxybenzoyl group, a 4-methoxyphenyl substituent, and an α,β-unsaturated ketone moiety. This compound is hypothesized to belong to a class of peptidomimetics or small-molecule inhibitors designed for targeting specific biological pathways.
Properties
CAS No. |
172798-57-1 |
|---|---|
Molecular Formula |
C24H28N2O6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[[(Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-3-4-15-32-20-11-7-18(8-12-20)23(29)26-21(24(30)25-14-13-22(27)28)16-17-5-9-19(31-2)10-6-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)/b21-16- |
InChI Key |
PLQPVHDAKQRIDG-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCC(=O)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Biological Activity
N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is a synthetic compound with potential biological activities. Its structure includes a beta-alanine moiety linked to a butoxybenzoyl and methoxyphenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, patents, and chemical databases.
Molecular Characteristics
- Molecular Formula : C24H28N2O6
- Monoisotopic Mass : 440.19473 Da
- InChIKey : PLQPVHDAKQRIDG-PGMHBOJBSA-N
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. The butoxybenzoyl and methoxyphenyl groups are known to enhance the cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of butoxybenzoyl exhibited significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The IC50 values were reported at concentrations below 10 µM, indicating potent activity.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit the expression of pro-inflammatory cytokines in vitro.
- Research Findings : In a controlled experiment, a related compound reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by approximately 50% at a concentration of 20 µM.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Cycle Progression : The compound appears to induce G1 phase arrest in cancer cells.
- Induction of Apoptosis : It may activate caspases and lead to programmed cell death, particularly in malignant cells.
- Modulation of Signaling Pathways : The compound potentially affects pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.
Pharmacokinetics and Toxicology
Limited data on the pharmacokinetics of this specific compound exist; however, studies on structurally similar compounds suggest:
- Absorption : Moderate absorption through gastrointestinal tract.
- Metabolism : Likely hepatic metabolism with potential formation of active metabolites.
- Excretion : Primarily renal excretion.
Toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from HIV-1 Capsid Binder Research ()
The compounds described in , such as I-21 , I-22 , and I-23 , share structural motifs with the target molecule:
- Common features :
- 4-Methoxyphenyl groups : Present in both the target compound and I-21/I-22/I-23. This substituent is often used to enhance lipophilicity and bioavailability.
- Amide linkages : Critical for maintaining conformational stability and mimicking peptide bonds.
- Aromatic substituents : The naphthalene (I-22) and boronic acid (I-23) groups in compounds contrast with the butoxybenzoyl group in the target molecule, suggesting divergent binding interactions.
- Key differences :
- Backbone variations : The target compound uses β-alanine, whereas compounds employ methylpropanamide or boronic acid-terminated backbones.
- Substituent effects : The 4-butoxy group in the target compound may confer greater metabolic stability compared to the 3,5-difluorophenyl or naphthalene groups in I-21/I-22.
Pharmacological implications : While compounds demonstrated anti-HIV activity (IC₅₀ = 0.8–3.2 μM), the absence of bioactivity data for the target compound limits direct comparison. The butoxy group’s larger size might hinder cellular permeability compared to the smaller methoxy or fluorine substituents in I-21/I-22.
Formoterol-Related Compounds ()
Formoterol-related compounds (A–D) in feature 4-methoxyphenyl groups but differ significantly in scaffold and application:
- Structural divergence: Formoterol derivatives are β₂-adrenergic agonists with ethanolamine backbones, whereas the target compound lacks the catechol-like hydroxy-phenyl groups critical for adrenergic receptor binding.
- Functional groups : The target compound’s α,β-unsaturated ketone and butoxybenzoyl moieties are absent in Formoterol analogues, which prioritize hydroxyl and formamide groups for receptor interaction.
Metabolic considerations : The butoxy group in the target compound may reduce oxidative metabolism compared to the hydroxyl-rich Formoterol derivatives, which are prone to glucuronidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
